molecular formula C10H15NO2 B12955378 (S)-4-(1-Aminobutyl)benzene-1,2-diol

(S)-4-(1-Aminobutyl)benzene-1,2-diol

Cat. No.: B12955378
M. Wt: 181.23 g/mol
InChI Key: LWJTWAZKBUCNGN-QMMMGPOBSA-N
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Description

(S)-4-(1-Aminobutyl)benzene-1,2-diol is a chiral organic compound featuring a benzene ring substituted with two hydroxyl groups at the 1,2-positions and an aminobutyl side chain at the 4-position. The stereochemistry of the compound is defined by the (S)-configuration at the chiral carbon in the aminobutyl group.

Its structural similarity to neurotransmitters like dopamine (4-(2-aminoethyl)benzene-1,2-diol) and bioactive phenolic derivatives positions it as a candidate for pharmacological exploration.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-[(1S)-1-aminobutyl]benzene-1,2-diol

InChI

InChI=1S/C10H15NO2/c1-2-3-8(11)7-4-5-9(12)10(13)6-7/h4-6,8,12-13H,2-3,11H2,1H3/t8-/m0/s1

InChI Key

LWJTWAZKBUCNGN-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)O)O)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminobutyl)benzene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative, such as catechol (benzene-1,2-diol).

    Substitution Reaction: The 1-aminobutyl group is introduced through a substitution reaction, often using an appropriate alkyl halide and a base.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminobutyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-(1-Aminobutyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-4-(1-Aminobutyl)benzene-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (S)-4-(1-Aminobutyl)benzene-1,2-diol

Compound Name Substituent at 4-Position Key Features Reference
This compound 1-Aminobutyl (S-configuration) Chiral center, potential for targeted receptor interactions -
Dopamine 2-Aminoethyl Neurotransmitter; regulates motor control and mood
4-Allylbenzene-1,2-diol Allyl Antibacterial agent (vs. Xanthomonas spp.)
4-(2-Methoxyethyl)benzene-1,2-diol (4a) 2-Methoxyethyl High yield (96%), liquid state, polar substituent
4-[1-Hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol 1-Hydroxy-2-(isopropylamino)butyl Hydrophilic/hydrophobic balance; solubility in polar solvents
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (1) Naphthyl-vinyl Fluorescent probe for amyloid fibrils; red-shifted emission upon binding

Key Observations :

  • Chain Length and Polarity: Longer alkyl chains (e.g., butyl in the target compound vs.
  • Functional Groups: Amino groups enhance solubility in polar solvents (e.g., dopamine’s water solubility ), while alkoxy groups (e.g., methoxy in 4a ) reduce reactivity compared to hydroxyl groups.

Stereochemical Considerations

The (S)-configuration in the aminobutyl side chain may influence enantioselective interactions with biological targets. For example, (S)-4-allyl-5-(1-(3,4-dihydroxyphenyl)allyl)benzene-1,2-diol exhibited lower antibacterial activity than its non-chiral analog, highlighting the role of stereochemistry in bioactivity .

Antibacterial Activity

  • 4-Allylbenzene-1,2-diol demonstrated 97–99% inhibition against Xanthomonas pathogens at 1000 µmol/L, outperforming its (S)-configured derivative .
  • Implication for Target Compound: The aminobutyl group may enhance or reduce antibacterial efficacy depending on its interaction with bacterial membranes or enzymes.

Neurotransmitter Analogues

  • Dopamine (4-(2-aminoethyl)benzene-1,2-diol) is critical for motor function and mood regulation. Its chlorinated derivatives (e.g., 4-(2-(chloroamino)ethyl)benzene-1,2-diol) generated under oxidative stress are neurotoxic, illustrating the sensitivity of aminoethyl-substituted diols to chemical modification .

Fluorescent Probes

  • Trans-stilbenoids like (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol bind amyloid fibrils with >100 nm emission shifts, enabling conformational discrimination . The target compound’s aminobutyl group could be modified for similar applications by introducing fluorophores.

Physicochemical Properties

Solubility

  • Dopamine: Moderate water solubility due to hydroxyl and amino groups .
  • 4-[1-Hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol: Balanced solubility in polar and non-polar solvents due to isopropylamino and hydroxyl groups .
  • Target Compound : Predicted to have lower water solubility than dopamine due to the longer hydrophobic butyl chain.

Stability

  • Dopamine derivatives are prone to oxidation, forming chlorinated toxins under inflammatory conditions . The aminobutyl group in the target compound may confer similar susceptibility, necessitating stabilization strategies.

Research Findings and Data

Table 2: Comparative Bioactivity and Solubility

Compound Bioactivity (Key Finding) Solubility Profile Reference
4-Allylbenzene-1,2-diol 99.58% inhibition of Xoc at 1000 µmol/L Not reported
Dopamine Neurotransmitter; EC50 ~0.1–1 µM in synaptic clefts Moderate in water
4-(2-Butoxyethyl)benzene-1,2-diol (4d) N/A (synthetic intermediate) Solid state; low polarity
Trans-stilbenoid 1 Binds TTR fibrils; emission shift >100 nm Soluble in methanol

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